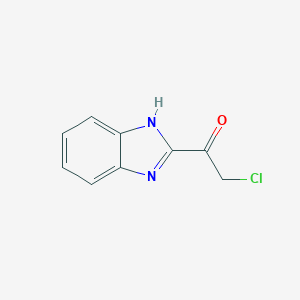

1-(1H-benzimidazol-2-yl)-2-chloroethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and therapeutic drugs due to its biological activity .

Molecular Structure Analysis

Benzimidazole consists of a fused two-ring system, which includes a benzene ring and an imidazole ring . The presence of nitrogen in the five-membered imidazole ring is a key feature of benzimidazole .Chemical Reactions Analysis

Benzimidazole compounds can undergo a variety of chemical reactions, largely depending on their substitution patterns . They are known to exhibit anti-inflammatory effects by interacting with various receptors and proteins .Physical And Chemical Properties Analysis

Benzimidazole is a white crystal . The physical and chemical properties of benzimidazole derivatives can vary significantly depending on their substitution patterns .Scientific Research Applications

Anticancer Applications

Benzimidazole derivatives, including those related to 1-(1H-Benzimidazol-2-yl)-2-chloroethanone, have been synthesized and tested for their anticancer properties. The synthesis of new benzimidazole–thiazole derivatives and their evaluation against cancer cell lines like HepG2 and PC12 have shown promising anticancer activity. Compounds synthesized through reactions involving chloroacetyl chloride demonstrated significant cytotoxic effects against these cell lines, highlighting their potential as anticancer agents (Nofal et al., 2014). Additionally, the synthesis of 1,2‐disubstituted benzimidazole derivatives and their selective anticancer activity against MCF-7 and C6 cell lines further underscore the importance of such compounds in cancer research (Yurttaş et al., 2013).

Inhibitory Properties

1H-Benzimidazole derivatives have been evaluated for their inhibitory effects on mammalian DNA topoisomerase I, an enzyme crucial for DNA replication and cell division. This study synthesized and tested several 1H-benzimidazole derivatives, finding that compounds like 5-methyl-4-(1H-benzimidazole-2-yl)phenol exhibited potent topoisomerase I inhibition, suggesting potential therapeutic applications in cancer treatment (Alpan et al., 2007).

Chemical and Physical Properties

The chemical and physical properties of benzimidazole derivatives, including their synthesis, characterization, and applications as corrosion inhibitors, have been extensively studied. For example, new heterocyclic benzimidazole derivatives have been synthesized and characterized, showing significant inhibitory properties for carbon steel corrosion in acidic environments. This research not only highlights the chemical versatility of these compounds but also their potential industrial applications (Rouifi et al., 2020).

Mechanism of Action

Target of Action

Benzimidazole derivatives, which this compound is a part of, have been reported to exhibit diverse pharmacological activities . They have shown antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . The specific targets would depend on the particular activity being exhibited.

Mode of Action

Benzimidazole derivatives have been found to bind to tubulin proteins, disrupting microtubule assembly and the formation of spindles at cell division, resulting in the malsegregation of chromosomes . This mechanism is particularly relevant to the anticancer activity of benzimidazole derivatives .

Biochemical Pathways

Benzimidazole derivatives have been found to induce oxidative stress in parasitic infections . They also have antioxidant properties, reacting with various free radicals through several possible reaction pathways – HAT in nonpolar medium, SPLET in polar medium, and RAF in both media .

Pharmacokinetics

It is known that after repeated administration, the detoxification and elimination of benzimidazole and its metabolites occur more rapidly in rats than in mice .

Result of Action

Benzimidazole derivatives have been found to have a broad-spectrum of pharmacological properties . For instance, they have shown anticancer activity against HEPG2 (human liver carcinoma cell line) and PC12 (pheochromocytoma of the rat adrenal medulla) cells .

Action Environment

It is known that benzimidazole derivatives have shown effectiveness in various environments, including in the treatment of parasitic infections .

Safety and Hazards

Future Directions

Benzimidazole derivatives continue to be a focus of research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and designing and developing potential drugs to target inflammation-promoting enzymes .

properties

IUPAC Name |

1-(1H-benzimidazol-2-yl)-2-chloroethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O/c10-5-8(13)9-11-6-3-1-2-4-7(6)12-9/h1-4H,5H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUDLRXMKBSHPAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Difluoro(isocyanato)methyl]benzene](/img/structure/B159266.png)

![Dispiro[5.1.5.3]hexadecan-7-one](/img/structure/B159273.png)